molecular formula C13H16BrNO5S B6646905 4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid

4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid

Cat. No.: B6646905
M. Wt: 378.24 g/mol
InChI Key: VMNSGMZOHLQROP-UHFFFAOYSA-N
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Description

4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonylamino group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3-bromobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the oxane ring and introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The bromophenyl group may also contribute to binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

4-[[(3-bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO5S/c14-10-2-1-3-11(8-10)21(18,19)15-9-13(12(16)17)4-6-20-7-5-13/h1-3,8,15H,4-7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNSGMZOHLQROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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